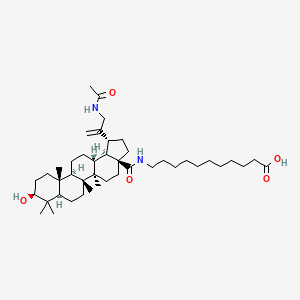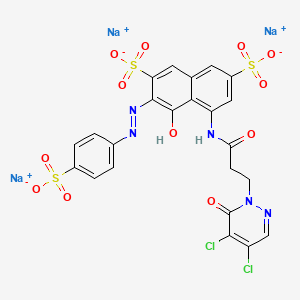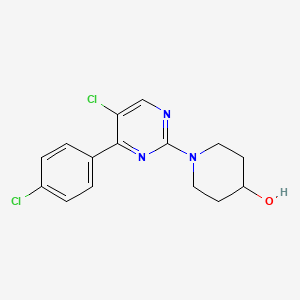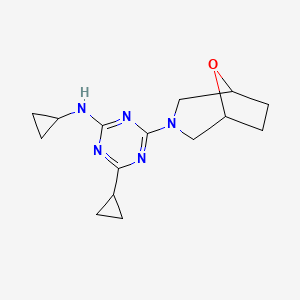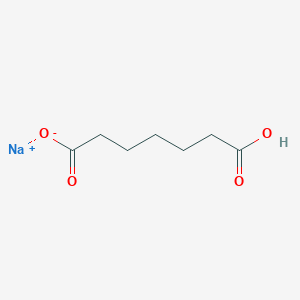
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline typically involves the reaction of theophylline with 4-methoxy-2,5-dimethylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group at the 8-position of the theophylline molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in respiratory diseases and as a central nervous system stimulant.
Industry: May be used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of (E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound increases the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced bronchodilation.
類似化合物との比較
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline is unique due to the presence of the styryl group at the 8-position, which may confer distinct pharmacological properties compared to other xanthine derivatives. This structural modification could potentially enhance its efficacy or reduce side effects in therapeutic applications.
特性
CAS番号 |
155814-33-8 |
|---|---|
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-10-9-13(25-5)11(2)8-12(10)6-7-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b7-6+ |
InChIキー |
HAJJYCHOZCRMRG-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
正規SMILES |
CC1=CC(=C(C=C1OC)C)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



